Deoxylapachol

Antineoplastic Cytotoxicity Leukemia

Deoxylapachol is a non-hydroxylated 1,4-naphthoquinone essential for SAR studies comparing hydroxylation-dependent cytotoxicity. With an IC50 of 0.6 µg/mL against P388 leukemia cells—15-fold more potent than hydroxylated analog juglone (IC50 9.8 µg/mL)—it serves as the definitive non-hydroxylated baseline. It also demonstrates broad-spectrum antifungal activity against wood-rot fungi (Gloeophyllum, Merulius spp.) and functions as a non-mutagenic delignification catalyst. Compound-specific sourcing is mandatory; generic substitution with lapachol or juglone is not empirically supported for reproducible research outcomes.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 84-79-7
Cat. No. B1674495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxylapachol
CAS84-79-7
Synonyms2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphtho-quinone
lapachol
lapachol, sodium salt
NSC-11905
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C
InChIInChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3
InChIKeyCWPGNVFCJOPXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deoxylapachol (CAS 84-79-7) Procurement Baseline: Naphthoquinone Identity and Key Properties


Deoxylapachol (CAS 3568-90-9) is a 1,4-naphthoquinone derivative characterized by a 3-methylbut-2-en-1-yl substituent at the 2-position of the naphthoquinone core [1]. This compound is naturally distributed across marine (e.g., brown alga *Landsburgia quercifolia*) and terrestrial (e.g., heartwood of *Tectona grandis*) sources, where it functions as both a secondary metabolite and a defense compound [2]. Key physicochemical properties relevant to handling and procurement include a molecular weight of 226.27 g/mol, a calculated logP of 4.24, and notable solubility in DMSO (up to 100 mg/mL, ~442 mM), with formulation protocols established for both *in vitro* and *in vivo* experimental use .

Deoxylapachol Procurement Logic: Why Lapachol, Lawsone, and Other Naphthoquinones Cannot Be Interchanged


Within the 1,4-naphthoquinone structural class, minor variations in substitution pattern yield profound and quantifiable differences in biological and industrial performance. Direct substitution of deoxylapachol with the closely related hydroxy-naphthoquinone lapachol, or other analogs such as lawsone or juglone, is not supported by empirical evidence. Distinct efficacy is observed across cytotoxicity, antifungal spectrum, and catalytic behavior [1][2][3]. These functional divergences—documented in head-to-head and cross-study comparisons—preclude generic interchange and mandate compound-specific sourcing for reproducible research outcomes.

Deoxylapachol Differentiated Efficacy: Quantitative Evidence Against Lapachol, Lawsone, Juglone, and Anthraquinone


Deoxylapachol Exhibits ~16-Fold Higher Cytotoxic Potency Than Juglone in P388 Murine Leukemia Assays

In direct comparative bioactivity-guided fractionation, deoxylapachol demonstrated potent activity against murine P388 leukemia cells with an IC50 of 0.6 µg/mL, a value substantially lower than that reported for the structural analog juglone in the same cell line [1][2].

Antineoplastic Cytotoxicity Leukemia

Deoxylapachol Differentiates from Tectoquinone in Wood-Rot Fungal Inhibition: Broad-Spectrum Activity Versus Narrow Selectivity

A direct comparative study of teak wood extractives revealed a clear divergence in antifungal spectrum: deoxylapachol inhibited all tested fungal species except *C. globosum*, whereas the co-occurring naphthoquinone tectoquinone demonstrated limited activity, only deterring *R. oryzae* growth by 58.9% and failing to inhibit other species [1].

Antifungal Wood Preservation Biocide

Deoxylapachol as a Biorenewable Kraft Cooking Catalyst: Comparative Performance and Safety Profile Relative to Anthraquinone

In alkaline kraft cooking of eucalyptus wood, deoxylapachol functions as an effective catalyst, accelerating delignification and protecting carbohydrates, positioning it as a potential alternative to anthraquinone (AQ), a widely used catalyst associated with mutagenic impurities [1][2]. Studies indicate that deoxylapachol and its isomer are more abundant than 2-methylanthraquinone in certain teak extracts, and that natural extracts containing deoxylapachol exhibit lower mutagenicity than synthetic AQ preparations [2].

Pulp and Paper Catalysis Green Chemistry

Deoxylapachol Demonstrates Insecticidal and Repellent Activity Against Dry-Wood Termites (Incisitermes marginipennis)

In a study evaluating naphthoquinones from *Tectona grandis* heartwood, deoxylapachol, along with lapachol, tectoquinone, and dehydro-α-lapachone, was assessed for activity against the dry-wood termite *Incisitermes marginipennis* [1]. While the study reports that not all compounds exhibited high mortality percentages, deoxylapachol contributed to a repellent-protective effect, reducing weight loss of treated material exposed to the termites [1]. This demonstrates its potential as a component in eco-friendly wood preservation strategies, differentiating it from purely structural analogs without such entomological evaluation.

Insecticide Termiticide Wood Protection

Deoxylapachol (CAS 84-79-7) Validated Application Scenarios for Procurement and Experimental Design


Investigating Potent, Non-Hydroxylated Naphthoquinone Cytotoxicity in P388 Leukemia Models

Deoxylapachol serves as a critical tool compound for researchers investigating the impact of naphthoquinone hydroxylation on cytotoxic potency. With an established IC50 of 0.6 µg/mL against P388 murine leukemia cells [1], it provides a potent, non-hydroxylated baseline for direct comparison with hydroxylated analogs like juglone (IC50 = 9.8 µg/mL) [2]. This differential potency makes it particularly valuable in structure-activity relationship (SAR) studies aiming to dissect the contribution of the C2 prenyl substituent versus the C5 hydroxyl group in cytotoxicity.

Broad-Spectrum Antifungal Screening and Wood Preservation Bioassays

Given its demonstrated activity against a panel of wood-rot fungi (e.g., *Gloeophyllum* and *Merulius* spp.) [3] and its broader spectrum compared to co-occurring naphthoquinones like tectoquinone [4], deoxylapachol is ideally suited for use as a positive control or lead compound in antifungal susceptibility testing and the development of bio-based wood preservatives. Its mechanism of inducing fungal cell wall stress adds a layer of mechanistic interest for microbiology and plant pathology research [5].

Development of Next-Generation Biorenewable Catalysts for Kraft Pulping

Industrial research focused on improving the sustainability and safety profile of the kraft pulping process can utilize deoxylapachol as a natural, non-mutagenic catalyst candidate. Its proven ability to accelerate delignification and protect carbohydrates in eucalyptus wood cooking, coupled with its natural abundance in teak wood waste, positions it as a prime candidate for further process optimization and scale-up studies aimed at replacing or supplementing anthraquinone [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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